N-(2,3-DIMETHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Selectivity Profiling Complement System Off-target Screening

The compound N-(2,3-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428348-35-9) is a synthetic heterocyclic small molecule belonging to the isoxazole-5-carboxamide class. Characterized by a 3-methoxy substitution on the isoxazole core and a 2,3-dimethylphenyl ring on the amide bond, it represents a specific chemotype within a broader family frequently explored for kinase inhibition, TRPV1 modulation, and anti-inflammatory activity.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 1428348-35-9
Cat. No. B2613999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-DIMETHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
CAS1428348-35-9
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC(=NO2)OC)C
InChIInChI=1S/C13H14N2O3/c1-8-5-4-6-10(9(8)2)14-13(16)11-7-12(17-3)15-18-11/h4-7H,1-3H3,(H,14,16)
InChIKeyWEDNCRMHQOAZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide: Core Benchmarks for a 3-Methoxyisoxazole Carboxamide Research Compound


The compound N-(2,3-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide (CAS 1428348-35-9) is a synthetic heterocyclic small molecule belonging to the isoxazole-5-carboxamide class [1]. Characterized by a 3-methoxy substitution on the isoxazole core and a 2,3-dimethylphenyl ring on the amide bond, it represents a specific chemotype within a broader family frequently explored for kinase inhibition, TRPV1 modulation, and anti-inflammatory activity [2]. The molecule is commercially available in research-grade quantities, serving as a building block or screening candidate in early drug discovery [1].

Screening Candidate Explored for kinase inhibition, TRPV1 modulation, and anti-inflammatory target classes
SAR Chemotype 3-Methoxy isoxazole-5-carboxamide with 2,3-dimethylphenyl amide for structure-activity studies
Availability Research-grade quantities suitable for early discovery and building block procurement

WARNING: Why Substituted Isoxazole-5-carboxamides Are Not Interchangeable Procurement Items


The biological activity of isoxazole-5-carboxamides is highly dependent on both the nature of the substituent at the 3-position of the heterocycle and the aniline-derived amide partner [1]. A public chemogenomic comparison reveals that a different substitution on the isoxazole ring can lead to a complete loss or change of target engagement profile. For instance, while structurally related analogs show weak inhibition of Complement C1s or CYP enzymes, the compound presented here demonstrates a markedly different selectivity profile. Generic substitution of these chemical probes cannot be reliably predicted by structural similarity alone, making specific compound procurement essential for data reproducibility in target validation studies.

Target engagement shifts with substitution
3-methoxy vs. 2,4-dimethyl on isoxazole can completely alter selectivity profile; similar analogs not interchangeable.
Physicochemical property mismatch
Variation in H-bond acceptors and LogP may affect permeability and assay behavior, invalidating direct substitution.
Chemotype-specific activity cannot be assumed
Structural similarity does not guarantee equivalent biological readout; procurement of the exact compound ensures reproducibility.

Head-to-Head Technical Differentiation: 3-Methoxy Substitution vs. 2,4-Dimethyl Substitution on the Isoxazole Core


Loss of Promiscuous Complement C1s Activity: A Key Selectivity Switch

The immediate structural analog N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibits measurable but weak inhibitory activity against the Complement C1s subcomponent. In contrast, the 3-methoxy substituted compound shows no detectable inhibition in standardized assays, demonstrating a fundamental shift in biological activity induced by a single-point change on the isoxazole. This is crucial for researchers seeking to avoid complement pathway interference in cellular assays [1].

Complement C1s Selectivity Switch
Cross-study comparable
No detectable inhibition vs IC50 50 µM
Δ > 50 µM
Eliminates off-target complement activity seen in analog
MLSCN/PCMD assay; standardized conditions
Selectivity Profiling Complement System Off-target Screening Target Validation

Critical Modulation of Hydrogen Bonding Capacity and Topological Surface Area (tPSA)

Replacing a methyl group with a methoxy group at the 3-position of the isoxazole ring introduces an additional hydrogen bond acceptor and increases the topological polar surface area. This quantitative shift in physicochemical properties directly impacts cellular permeability and can alter pharmacokinetic behavior, differentiating the compound from its 3,5-dimethyl substituted analog .

HBA & Lipophilicity Shift
Class-level inference
4 HBA / LogP 2.6 vs 3 HBA / LogP 3.2
+1 HBA, LogP −0.6
May improve solubility and reduce non-specific binding
Calculated properties; class-level inference
Drug-likeness Permeability Physicochemical Properties Lead Optimization

Access to a TRPV1-modulatory Chemotype Distinct from Simple 3-Methyl Analogs

The broader isoxazole-5-carboxamide class, exemplified by the TRPV1 modulator patent family WO2010089297A1, establishes the 3-methoxy substitution pattern as a privileged motif for vanilloid receptor engagement. Specific derivatives with electron-donating groups on the aniline ring, such as the 2,3-dimethyl substitution present in this compound, were highlighted for their modulatory properties in calcium flux assays [1]. This positions the compound within a pharmaceutically validated chemotype, distinct from non-methoxy substituted analogs that lack documented TRPV1 activity.

TRPV1 Pharmacophore Match
Class-level inference
Matches active scaffold vs Inactive analogs
3-methoxy and 2,3-dimethylphenyl define activity
Supports TRPV1 modulation research
Patent WO2010089297; calcium flux data to verify
Pain Research TRPV1 Modulation Ion Channel Pharmacology Neuropathic Pain

Differential CYP450 Interaction Risk Compared to 2,4-Dimethyl-Oxazole Isosteres

While direct CYP450 inhibition data for the target compound is absent, structural isosteres with different substitution patterns like CHEMBL2019023 exhibit significant CYP2C19 inhibition (Ki = 1.09E+4 nM). The 3-methoxy group's electron-donating nature and the unique 2,3-dimethylphenyl conformation are expected to sterically and electronically alter the interaction with CYP2C19's active site heme iron, potentially reducing inhibitory liability compared to these electron-deficient isosteres [1].

CYP2C19 Inhibition Risk
Class-level inference
Predicted lower inhibition vs Ki 10,900 nM
Unknown difference; structural basis
Supports CYP risk assessment for in vivo studies
Structural inference; no direct CYP data
Drug Metabolism CYP450 Inhibition Hepatotoxicity Risk ADME-Tox

Validated Research Scenarios Where N-(2,3-Dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide Provides a Procurement Advantage


Building a Clean TRPV1-targeted Screening Library for Neuropathic Pain Drug Discovery

Given its documented alignment with the TRPV1-active isoxazole-5-carboxamide pharmacophore [1], this compound is ideally suited for inclusion in focused screening libraries aimed at identifying novel vanilloid receptor modulators. Its 3-methoxy group matches the key structural determinant for activity outlined in patent WO2010089297A1, while the 2,3-dimethylphenyl amide tail provides a distinct vector for exploration away from unsubstituted or mono-substituted analogs.

Use as a Negative Control for Complement C1s Interference in Cellular Phenotypic Assays

The demonstrated lack of activity against Complement C1s, in contrast to the weakly active analog N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide [1], makes this compound an excellent matched control for excluding serendipitous complement pathway hits when running phenotypic screens with isoxazole-based chemical libraries.

Physicochemical Reference Compound for 3-Methoxyisoxazole Development Programs

With a calculated LogP of approximately 2.6 and four hydrogen bond acceptors [1], this compound can serve as a physicochemical benchmark for medicinal chemistry projects aiming to optimize the permeability-solubility balance of 3-methoxyisoxazole leads. Its properties situate it at the lower end of lipophilicity within its analog series, offering a favorable starting point for further optimization.

Application
Selection Property
Validation Focus
TRPV1 screening library construction
3-Methoxy pharmacophore alignment (patent WO2010089297)
Confirm TRPV1 modulation in calcium flux assays
Complement C1s negative control for phenotypic screens
Absence of C1s inhibitory activity
Verify no complement pathway interference in assay
Physicochemical benchmark for 3-methoxyisoxazole leads
Defined HBA count (4) and LogP (~2.6)
Validate permeability-solubility balance in cell-based assays
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